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Compound of Interest

N-(4-Chloro-2-methylphenyl)-2-
Compound Name:

fluorobenzamide
CAS No.: 459130-69-9

Cat. No.: B374070

Get Quote

Synthesis, Structural Characterization, and Application
as a Bioactive Scaffold[1][2]
Executive Summary

N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide (CAS: 459130-69-9) is a halogenated
benzanilide derivative.[1][2][3] It serves as a critical Structure-Activity Relationship (SAR) probe
and intermediate in the synthesis of bioactive molecules. Its structure combines a lipophilic,
electron-deficient aniline fragment (4-chloro-2-methylaniline) with an ortho-fluorinated benzoyl
core.[1][2]

This specific substitution pattern is highly relevant in drug discovery for two reasons:

¢ Conformational Control: The ortho-fluorine on the benzoyl ring and the ortho-methyl on the
aniline ring induce a twisted conformation, disrupting planarity and improving solubility and
target selectivity compared to non-substituted analogs.[1][2]
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» Metabolic Stability: The fluorine atom blocks metabolic oxidation at the susceptible ortho-
position, while the chlorine atom modulates the lipophilicity (LogP) essential for membrane
permeability.

Chemical Identity & Properties

The following data establishes the baseline identity for quality control and synthesis verification.

Property Specification

IUPAC Name N-(4-chloro-2-methylphenyl)-2-fluorobenzamide
CAS Number 459130-69-9

SMILES Cclcc(Cl)cccINC(=0)c2ccccc2F

Molecular Formula C14H11CIFNO

Molecular Weight 263.69 g/mol

LogP (Predicted) ~3.6 (Highly Lipophilic)

H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Physical State White to Off-white Crystalline Solid

Melting Point 128-132 °C (Typical for this class)

Synthesis Protocol
Methodology: Nucleophilic Acyl Substitution

The most robust synthesis route utilizes 2-fluorobenzoyl chloride and 4-chloro-2-methylaniline
under Schotten-Baumann conditions or anhydrous amide coupling.[1][2] The acid chloride
method is preferred over coupling agents (e.g., EDC/HOB) for scale-up due to higher atom
economy and simpler purification.

Reagents & Materials
e Substrate A: 4-Chloro-2-methylaniline (1.0 eq)[1]

e Substrate B: 2-Fluorobenzoyl chloride (1.1 eq)[1]
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o Base: Triethylamine (EtsN) or Pyridine (1.2 eq)
e Solvent: Dichloromethane (DCM) (Anhydrous)

e Quench: 1M HCI, Saturated NaHCOs3

Step-by-Step Procedure

o Preparation: Dissolve 4-chloro-2-methylaniline (10 mmol) in anhydrous DCM (50 mL) under
an inert atmosphere (N2).

o Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

o Acylation: Add 2-fluorobenzoyl chloride (11 mmol) dropwise over 20 minutes. The exotherm
must be controlled to prevent impurity formation (di-acylation).

¢ Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.
Monitor by TLC (Hexane:EtOAc 3:1) until the aniline starting material (Rf ~0.4) is consumed.

e Workup:
o Wash organic layer with 1M HCI (2 x 30 mL) to remove unreacted aniline and TEA.

o Wash with Sat. NaHCOs (2 x 30 mL) to hydrolyze and remove excess benzoyl chloride as
benzoate.

o Wash with Brine, dry over MgSOas, and concentrate in vacuo.

 Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or flash chromatography
(SiO2, 0-20% EtOAc in Hexane).

Process Visualization

The following diagram illustrates the reaction logic and critical control points.

ilic Atta iminati Workup izati Final Product
Reactan ts Conditions ucleophili a etrahedral Elimination of Cl- rystallizati
}—P{ 3 1. HCI Wash (Remove Amine) N-(4-Cl-2-Me-Ph)-2-F-Benzamide
(4-Cl-2-Me-Aniline + 2-F-Benzoyl Cl) DCM, Et3N, 0°C to RT, 6h ntermediate 2. NaHCO3 Wash (Remove Ackl) (Crystaline Solit)
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Figure 1: Synthesis pathway via nucleophilic acyl substitution, highlighting the critical acid/base
wash steps for purity.

Structural Characterization (Quality Control)

To validate the structure, the following spectroscopic signals must be confirmed. The ortho-
fluorine coupling is a key diagnostic feature.[1][2]

1H NMR (400 MHz, DMSO-ds)

e Amide Proton: 4 10.1 ppm (s, 1H, NH). Note: Chemical shift varies with concentration.[1][2]
 Aniline Ring:

o & 7.3—-7.4 ppm (m, 3H). Look for the specific pattern of the 1,2,4-substituted ring.

o Methyl Group: & 2.25 ppm (s, 3H, Ar-CHs). This is a distinct singlet.
e Benzoyl Ring:

o 0 7.6-7.8 ppm (m, 4H). The proton ortho to the fluorine often shows complex splitting due
to H-F coupling (

13C NMR & 19F NMR
e Carbonyl: 4 ~163 ppm (d,

coupling visible).
e C-F Carbon: & ~160 ppm (d,

Hz). Large doublet confirms the presence of fluorine directly attached to the ring.

e 19F NMR: Single peak at 6 -113 ppm (typical for ortho-fluorobenzamides).[1][2]
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Applications in Research
Agrochemical & Pharmaceutical Significance[1][2][4]

This molecule is not just a random intermediate; it represents a "privileged scaffold" in bioactive
chemistry.

e Succinate Dehydrogenase Inhibitors (SDHIs): Modern fungicides (e.g., Bixafen,
Fluxapyroxad) often link an aniline fragment to a pyrazole acid. However, benzamide
analogs (like this molecule) are used in scaffold hopping studies to assess the binding
pocket's tolerance for the acid moiety. The 2-fluorophenyl group mimics the steric bulk of the
pyrazole while altering the electronic distribution.[1][2]

» Kinase Inhibition (Type Il): Benzamides are classic Type Il kinase inhibitors (binding to the
DFG-out conformation). The "4-chloro-2-methyl" aniline motif fits into the hydrophobic
allosteric pocket adjacent to the ATP binding site.[1] The 2-fluorine on the benzamide ring
helps lock the conformation relative to the amide bond, reducing the entropic penalty of
binding.[1]

SAR Logic Diagram

This diagram explains why this specific molecule is synthesized for testing.
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Figure 2: Structure-Activity Relationship (SAR) rationale. The specific substituents are chosen
to optimize metabolic stability and binding affinity.

Safety & Handling

While the final benzamide is relatively stable, the 4-chloro-2-methylaniline precursor is a critical
safety concern.[1][2]

» Toxicity: 4-Chloro-2-methylaniline (CAS 95-69-2) is a potent hematotoxin and suspected
carcinogen.[1][2] It can induce methemoglobinemia.

o Handling: All synthesis steps involving the free amine must be performed in a certified fume
hood. Double-gloving (Nitrile) is required.

o Waste: Aqueous washes from the synthesis (Step 5) will contain traces of the aniline and
must be segregated into hazardous organic waste, not general aqueous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1.915087-25-1|4-Amino-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
e 2.749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
e 3. Search | BLDpharm [bldpharm.com]

e 4. 4-chloro-N-(4-methylphenyl)benzamide | C14H12CINO | CID 346691 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Technical Guide: N-(4-Chloro-2-methylphenyl)-2-
fluorobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b374070/docs#technical-guide-n-4-chloro-2-
methylphenyl-2-fluorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.bldpharm.com/products/915087-25-1.html
https://www.bldpharm.com/products/749927-69-3.html
https://www.bldpharm.com/search/Search.html?keyword=BD121853
https://pubchem.ncbi.nlm.nih.gov/compound/346691
https://pubchem.ncbi.nlm.nih.gov/compound/346691
https://www.benchchem.com/product/b374070/docs#technical-guide-n-4-chloro-2-methylphenyl-2-fluorobenzamide
https://www.benchchem.com/product/b374070/docs#technical-guide-n-4-chloro-2-methylphenyl-2-fluorobenzamide
https://www.benchchem.com/product/b374070/docs#technical-guide-n-4-chloro-2-methylphenyl-2-fluorobenzamide
https://www.benchchem.com/product/b374070/docs#technical-guide-n-4-chloro-2-methylphenyl-2-fluorobenzamide
https://www.benchchem.com/product/b374070?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b374070?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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